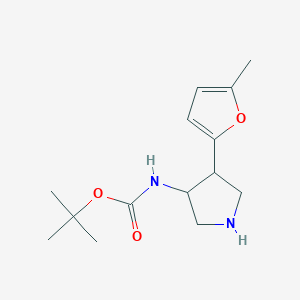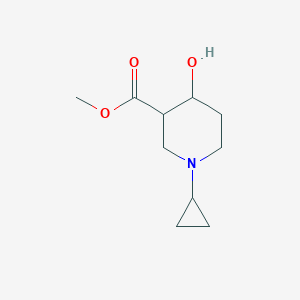![molecular formula C12H16ClN3O B1478533 (6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol CAS No. 2098109-29-4](/img/structure/B1478533.png)
(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol
Vue d'ensemble
Description
“(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol” is a compound that has been studied in the context of antitubercular activity . It is part of a chemotype that was developed from a readily available 2,6-diazaspiro[3.4]octane building block .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For example, the synthesis of a selective muscarinic agonist commenced from readily available 4-piperidone . The key feature of this process is the preparation and resolution of a piperidin-4-ylacetic acid .
Applications De Recherche Scientifique
Analytical Methods in Antioxidant Activity
Research on antioxidants and their implications in various fields, such as food engineering, medicine, and pharmacy, is of major interest. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test assess the antioxidant capacity of complex samples. These methods are based on chemical reactions, and spectrophotometry is used to monitor the processes, which could be applicable in studying compounds like “(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol” for their antioxidant properties or reactivity in similar assays (Munteanu & Apetrei, 2021).
Methanol as a Resource in Biotechnological Applications
Methanotrophs, bacteria that use methane as their sole carbon source, showcase the potential of methanol in biotechnological applications, including the production of single-cell protein, biopolymers, and biofuels. These applications demonstrate how methanol and its derivatives could play a role in sustainable technologies and environmental management (Strong, Xie, & Clarke, 2015).
High Energy Density Materials
Research into high-nitrogen azine energetic compounds, including pyrazine derivatives, explores their application in propellants and explosives. This suggests potential interest in the energy release characteristics and stability of “this compound” in energetic material contexts (Yongjin & Shuhong, 2019).
Propriétés
IUPAC Name |
[6-(3-chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-10-11(15-5-4-14-10)16-6-9(7-17)12(8-16)2-1-3-12/h4-5,9,17H,1-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHYDJQOCXYDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-hydroxy-1-(2-methoxyethyl)-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478452.png)




![4-Chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478461.png)
![2-(2-oxo-3-propyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1478463.png)

![7-Methyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1478465.png)




![2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid](/img/structure/B1478472.png)
